molecular formula C22H33NO3 B000064 Luciculine CAS No. 5008-52-6

Luciculine

Cat. No. B000064
CAS RN: 5008-52-6
M. Wt: 359.50 g/mol
InChI Key: AZAZKLKDEOMJBJ-AFJRDBIPSA-N
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Description

Luciculine is a naturally occurring Lycopodium alkaloid with a complex molecular structure that has garnered interest for its synthesis and chemical properties. The synthesis approaches for Luciculine, particularly (+)-luciduline, involve intricate steps highlighting its challenging chemical synthesis due to its unique molecular framework.

Synthesis Analysis

The asymmetric synthesis of (+)-luciduline is achieved through an IMDA (Intramolecular Diels-Alder)/retro-Mannich approach, which includes key steps such as an IMDA reaction of a chiral dihydropyridine, a subsequent retro-Mannich ring opening, and a novel cationic reductive cyclization reaction (Comins, Brooks, Al-Awar, & Goehring, 1999). Another synthesis route from (R)-5-methyl-cyclohex-2-en-1-one by a sequence of seven steps highlights the synthetic versatility and challenges in achieving high enantioselectivity and yield (Oppolzer & Petrzilka, 1978).

Molecular Structure Analysis

Luciduline's molecular structure is a testament to the diversity of natural product chemistry. The molecular architecture of luciduline, including its stereochemistry, is determined through advanced spectroscopic techniques and chemical reactions that elucidate its complex bicyclic and polycyclic frameworks.

Chemical Reactions and Properties

The chemical reactivity of luciduline involves interactions and transformations that are central to its synthesis and derivatization into related Lycopodium alkaloids. Techniques such as alkene metathesis strategy and Fukuyama's Diels-Alder cycloaddition are pivotal in the multigram scale synthesis, showcasing the alkaloid's versatile chemical properties (Barbe, Fiset, & Charette, 2011).

Scientific Research Applications

1. Antidiabetic Properties

  • A study on Ganoderma lucidum, which may contain compounds related to luciculine, demonstrated its potential in controlling blood glucose levels in diabetic rats. This indicates the possible application of luciculine-related compounds in diabetes management (Ni et al., 2007).

2. Immunomodulatory Effects

  • Betulinic acid, isolated from Lycopus lucidus, shows immunomodulatory activities, suggesting that luciculine or related compounds might also have applications in modulating immune responses (Yun et al., 2003).

3. Anticancer Potential

  • Betulinic acid, derived from a source related to luciculine, exhibits potent anticancer properties. This highlights the potential of luciculine in cancer therapy (Ali-Seyed et al., 2016).

4. Renal Protective Effects

  • Research indicates that betulin, a compound related to luciculine, has renoprotective effects in septic rats, which could imply similar therapeutic applications for luciculine (Zhao et al., 2016).

5. Effect on Reproductive System

  • A study on betulinic acid showed its effects on the male reproductive system in a diabetic mouse model, suggesting a potential area of research for luciculine in reproductive health (Ahangarpour et al., 2016).

properties

IUPAC Name

(1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAZKLKDEOMJBJ-AFJRDBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luciculine

CAS RN

5008-52-6
Record name Napelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPC7UD22E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
T Amiya - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
April, 1959] SHORT COMMUNICATIONS 421 Isomerization of Luciculine* By Takashi AMIYA (Received February 25, 1959) Lucidusculine ( Page 1 April, 1959] SHORT COMMUNICATIONS …
Number of citations: 3 www.journal.csj.jp
A Yoshino, Y Iitaka - Acta Crystallographica, 1966 - scripts.iucr.org
Crystals of lucidusculine hydriodide (C24H3504N. HI) are orthorhombic, with space group P212a21 and lattice parameters a= 15-94, b= 14.29, c= 10.20/~, containing four molecules in …
Number of citations: 12 scripts.iucr.org
H Suginome, T Amiya, T Shima - Bulletin of the Chemical Society of …, 1959 - journal.csj.jp
… of a trihydric amino alcohol, luciculine, … , C21H31O3N¥H2O5), on Hofmann degradation of luciculine. … of a terminal methylene group in each of luciculine and lucidusculine …
Number of citations: 7 www.journal.csj.jp
T Amiya - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… luciculine (300 mg.) dissolved in 15 cc. of methanol, 10% Pd-C (200 mg.) was added. The … Luciculine (II) was isomerized to a ketone base, isoluciculine (III), and this fact shows the …
Number of citations: 4 www.journal.csj.jp
T Amiya - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
Moreover, luciculine (II), C22H33O3N・ H2O,, which is yielded from compound I by hydrolysis and hence is a sort of trihydric amino alcohol, has been shown to possess an allyl alcohol …
Number of citations: 7 www.journal.csj.jp
K Wada, S Ishizuki, T Mori, H BANDO… - Biological and …, 1997 - jstage.jst.go.jp
Nine alkaloid constituents in the root of Aconitum yesoense var. macroyesoense, as well as three acetylated derivatives, were examined for their peripheral vaso-activities by measuring …
Number of citations: 19 www.jstage.jst.go.jp
N KAWAHARA - 1997 - jlc.jst.go.jp
MATERIALS AND METHODS Chemicals The following Aconitam alkaloids were used after extraction from the root of A. yesoense var. macroyesoense, followed by purification and …
Number of citations: 0 jlc.jst.go.jp
T Amiya - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
The alkaloid lucidusculine was oxidized by hydrogen peroxide and also by perbenzoic acid to lucidusculine N-oxide. The N-oxide could be converted back into the original base by …
Number of citations: 5 www.journal.csj.jp
T Amiya - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
(IV) 4, 5), C28H39O6N, gave peaks at 6.08 and 11.32 p due to presence of a terminal methylene group. Compounds II and III, on the other hand, showed no peak near the above-…
Number of citations: 5 www.journal.csj.jp
T Okamoto, M Natsume, Y Iitaka, A Yoshino… - Chemical and …, 1965 - jstage.jst.go.jp
… It was identified with luciculine (V), szHasosN'Hzo’ mp 116~117, [at]? —13 (methanol) (Anal. … Identity of luciculine with napelline is highly probable, but their direct comparison has not …
Number of citations: 18 www.jstage.jst.go.jp

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